molecular formula C16H16O2 B13492669 (2-Hydroxy-5-isopropyl-phenyl)-phenyl-methanone CAS No. 20401-89-2

(2-Hydroxy-5-isopropyl-phenyl)-phenyl-methanone

Cat. No.: B13492669
CAS No.: 20401-89-2
M. Wt: 240.30 g/mol
InChI Key: HGZHYRJRNRGSNH-UHFFFAOYSA-N
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Description

2-Benzoyl-4-(propan-2-yl)phenol is an organic compound with the molecular formula C₁₆H₁₆O₂ It is a derivative of phenol, featuring a benzoyl group and an isopropyl group attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzoyl-4-(propan-2-yl)phenol can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-(propan-2-yl)phenol with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of 2-benzoyl-4-(propan-2-yl)phenol may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the desired product. Additionally, alternative methods such as catalytic hydrogenation of precursor compounds may be explored to optimize production.

Chemical Reactions Analysis

Types of Reactions

2-Benzoyl-4-(propan-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents can be employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: Alcohols and reduced benzoyl derivatives.

    Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.

Scientific Research Applications

2-Benzoyl-4-(propan-2-yl)phenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s phenolic structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-benzoyl-4-(propan-2-yl)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. The benzoyl group may participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity. Additionally, the isopropyl group can modulate the compound’s solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    4-(Propan-2-yl)phenol: Lacks the benzoyl group, resulting in different chemical reactivity and applications.

    2-Benzoylphenol: Similar structure but without the isopropyl group, leading to variations in physical and chemical properties.

    4-Benzoylphenol:

Uniqueness

2-Benzoyl-4-(propan-2-yl)phenol is unique due to the combination of the benzoyl and isopropyl groups on the phenolic ring. This structural arrangement imparts specific chemical properties and reactivity, making it valuable for targeted applications in research and industry.

Properties

CAS No.

20401-89-2

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

(2-hydroxy-5-propan-2-ylphenyl)-phenylmethanone

InChI

InChI=1S/C16H16O2/c1-11(2)13-8-9-15(17)14(10-13)16(18)12-6-4-3-5-7-12/h3-11,17H,1-2H3

InChI Key

HGZHYRJRNRGSNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)O)C(=O)C2=CC=CC=C2

Origin of Product

United States

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